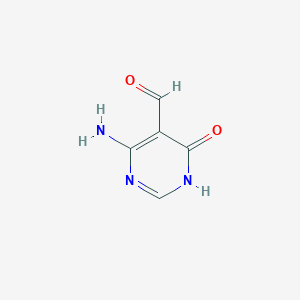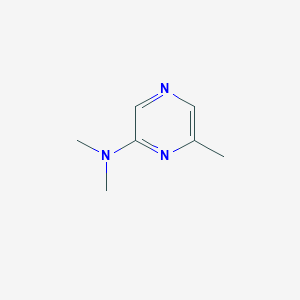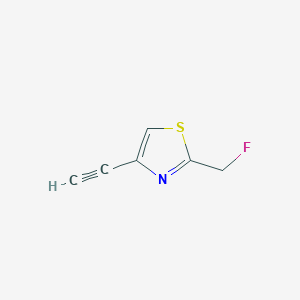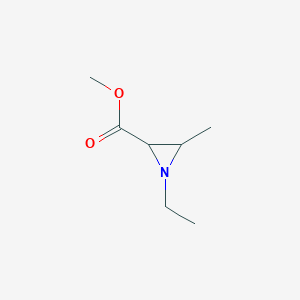
(S)-2-(3-Methoxypyrrolidin-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(3-Methoxypyrrolidin-1-yl)ethanol is a chiral compound featuring a pyrrolidine ring substituted with a methoxy group and an ethanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction, where a methoxide ion replaces a leaving group on the pyrrolidine ring.
Attachment of the Ethanol Side Chain: The ethanol side chain is attached through an alkylation reaction, where an ethyl group is introduced to the nitrogen atom of the pyrrolidine ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to optimize yields and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(3-Methoxypyrrolidin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
(S)-2-(3-Methoxypyrrolidin-1-yl)ethanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(3-Methoxypyrrolidin-1-yl)propanol: Similar structure with a propanol side chain instead of ethanol.
(S)-2-(3-Methoxypyrrolidin-1-yl)butanol: Similar structure with a butanol side chain instead of ethanol.
Uniqueness
(S)-2-(3-Methoxypyrrolidin-1-yl)ethanol is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties. Its ethanol side chain may influence its solubility, reactivity, and interactions with molecular targets compared to similar compounds with different side chains.
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
2-[(3S)-3-methoxypyrrolidin-1-yl]ethanol |
InChI |
InChI=1S/C7H15NO2/c1-10-7-2-3-8(6-7)4-5-9/h7,9H,2-6H2,1H3/t7-/m0/s1 |
InChI Key |
KECYLCNFKHGWCG-ZETCQYMHSA-N |
Isomeric SMILES |
CO[C@H]1CCN(C1)CCO |
Canonical SMILES |
COC1CCN(C1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-Oxa-3-azaspiro[4.5]dec-2-ene](/img/structure/B11922637.png)





![Imidazo[1,5-a]pyridine-8-carbonitrile](/img/structure/B11922665.png)

